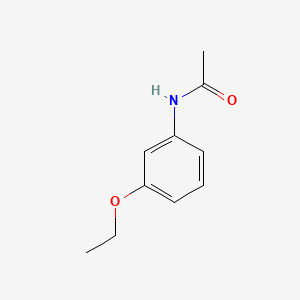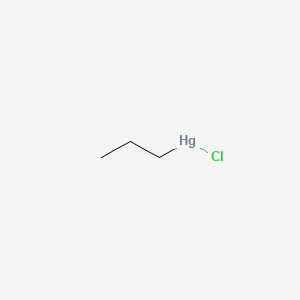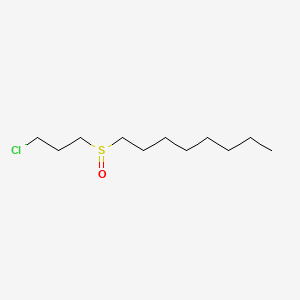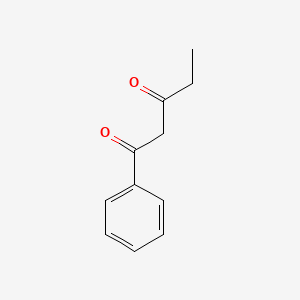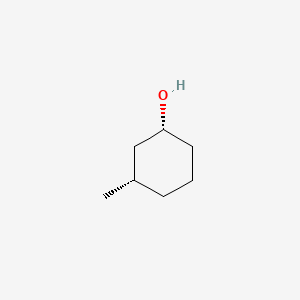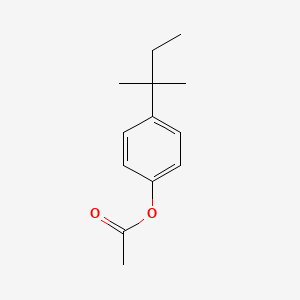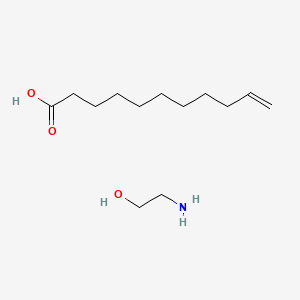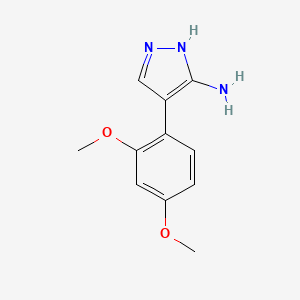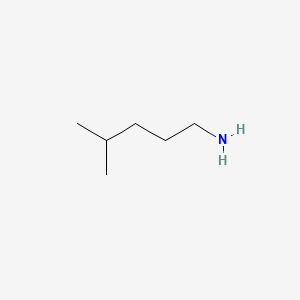
4,4'-Bis(trifluoromethyl)biphenyl
Overview
Description
4,4’-Bis(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F6. It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to be used as a ligand in ir (iii) complexes, which are suitable for use in photocatalysis and phosphorescent oleds .
Mode of Action
As a ligand in Ir (III) complexes, it likely interacts with these complexes to facilitate photocatalysis and enhance the performance of phosphorescent OLEDs .
Result of Action
It is known that fluorinated poly(aryl ether)s (fpaes) prepared from 4,4’-dihydroxy-2,2’-bis(trifluoromethyl)biphenyl exhibit excellent dielectric properties, good thermal stability, and hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(trifluoromethyl)biphenyl typically involves the homocoupling of a Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene in the presence of an oxidizing agent like iron(III) chloride . Another method involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate and subsequent oxidation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. For example, the nitration of 2,2’-bis(trifluoromethyl)biphenyl followed by reduction can produce 4,4’-Bis(trifluoromethyl)biphenyl .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: It participates in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.
Substitution: Sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are typical reagents for substitution reactions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields amines.
Substitution: Results in various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl
- 4,4’-Bis(trifluoromethyl)diphenyl ether
Uniqueness: 4,4’-Bis(trifluoromethyl)biphenyl is unique due to its symmetrical structure and the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and enhanced lipophilicity, making it particularly useful in various applications .
Properties
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRQMPOQQZNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347790 | |
| Record name | 4,4'-Bis(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-80-6 | |
| Record name | 4,4'-Bis(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



